molecular formula C8H4BrClF2O2 B13069073 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

Katalognummer: B13069073
Molekulargewicht: 285.47 g/mol
InChI-Schlüssel: NIBYZFAAQVLDBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a fluoroacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-chloro-2-fluorophenylboronic acid
  • 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid is unique due to the specific arrangement of halogen atoms and the presence of a fluoroacetic acid moiety. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H4BrClF2O2

Molekulargewicht

285.47 g/mol

IUPAC-Name

2-(4-bromo-3-chloro-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H4BrClF2O2/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7H,(H,13,14)

InChI-Schlüssel

NIBYZFAAQVLDBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(C(=O)O)F)F)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.